4-(Thiophen-3-YL)picolinic acid
Description
4-(Thiophen-3-YL)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 4-position with a thiophen-3-yl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. Its synthesis typically involves Suzuki-Miyaura coupling or ester hydrolysis reactions, as seen in analogs like qy17 and qy20 .
Properties
IUPAC Name |
4-thiophen-3-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-5-7(1-3-11-9)8-2-4-14-6-8/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDXRHFUMTVENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CSC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-YL)picolinic acid typically involves the functionalization of thiophene and picolinic acid derivatives. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiophen-3-YL)picolinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of picolinic acid.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(Thiophen-3-YL)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-YL)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, leading to various biological effects . This compound may also interfere with cellular processes such as viral entry and replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Aryl-Substituted Picolinic Acid Derivatives
highlights two analogs: 5-(4-butylphenyl)picolinic acid (qy17) and 5-(4-(tert-butyl)phenyl)picolinic acid (qy20) . Key differences include:
- Antibacterial Activity : qy17 exhibited superior efficacy against Enterococcus faecium (MIC = 8 µg/mL) compared to qy20 (MIC = 32 µg/mL), attributed to the linear butyl group enhancing membrane penetration .
- Solubility and Stability : qy17’s linear alkyl chain improved aqueous solubility (15 mg/mL vs. 8 mg/mL for qy20) and metabolic stability in MIC assays .
4-(Thiophen-3-YL) Derivatives with Electronic Modifications
- 4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid (): The addition of a methoxycarbonyl group to the thiophene ring increases electron-withdrawing effects, altering reactivity.
- 4-(4-Aminophenylethynyl)picolinic acid (): DFT studies reveal a smaller HOMO-LUMO gap (4.2 eV) and higher dipole moment (5.8 Debye) than 4-(3-aminophenylethynyl)picolinic acid (HOMO-LUMO = 4.5 eV, dipole = 4.3 Debye), indicating greater charge transfer capability for optoelectronic applications .
Table 2: Computational Properties of Ethynyl-Substituted Analogs
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|
| 4-(4-Aminophenylethynyl)picolinic acid | 4.2 | 5.8 |
| 4-(3-Aminophenylethynyl)picolinic acid | 4.5 | 4.3 |
Thiophen-3-YL Acetic Acid Derivatives
Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) () shares the thiophen-3-yl group but replaces picolinic acid with an ester-linked pyrrole. Electrochemical polymerization of TAPE with bithiophene yielded copolymers with lower bandgap (1.8 eV) than homopolymers (2.2 eV), enhancing electrochromic performance. This contrasts with 4-(Thiophen-3-YL)picolinic acid, where the carboxylic acid group limits polymerization but enables metal coordination .
Thiophene-Based Inhibitors
Compound 8 from features a fluorophenyl-pyridinyl-thiophene core. While structurally distinct, its IC₅₀ of 12 nM against p38α MAP kinase underscores the role of fluorinated aryl groups in enhancing target affinity. The absence of a carboxylic acid group in this compound reduces solubility but improves blood-brain barrier penetration compared to this compound .
Key Findings and Implications
- Substituent Effects : Linear alkyl chains (e.g., qy17) improve solubility and bioactivity compared to bulky groups (e.g., qy20) .
- Electronic Modifications : Electron-withdrawing groups (e.g., methoxycarbonyl) enhance reactivity, while ethynyl spacers optimize charge transfer .
- Functional Group Trade-offs : Carboxylic acid groups (as in this compound) enable chelation but limit polymerization, whereas esters (e.g., TAPE) facilitate materials science applications .
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